{[(3,4-Dimethylphenyl)amino]methylene}malononitrile
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Overview
Description
{[(3,4-Dimethylphenyl)amino]methylene}malononitrile is an organic compound with the molecular formula C12H11N3 It is characterized by the presence of a dimethylphenyl group attached to an aminomethylene malononitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,4-Dimethylphenyl)amino]methylene}malononitrile typically involves the reaction of 3,4-dimethylaniline with malononitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3,4-Dimethylaniline+Malononitrile→[(3,4-Dimethylphenyl)amino]methylenemalononitrile
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(3,4-Dimethylphenyl)amino]methylene}malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
{[(3,4-Dimethylphenyl)amino]methylene}malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[(3,4-Dimethylphenyl)amino]methylene}malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {[(3,4-Dimethylphenyl)amino]methylene}malononitrile
- This compound
- This compound
Uniqueness
This compound is unique due to its specific structural features and reactivity. Its dimethylphenyl group imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C12H11N3 |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-[(3,4-dimethylanilino)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H11N3/c1-9-3-4-12(5-10(9)2)15-8-11(6-13)7-14/h3-5,8,15H,1-2H3 |
InChI Key |
WYIALQYIFOONBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C#N)C |
Origin of Product |
United States |
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